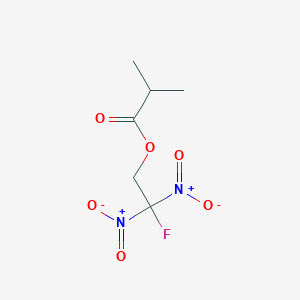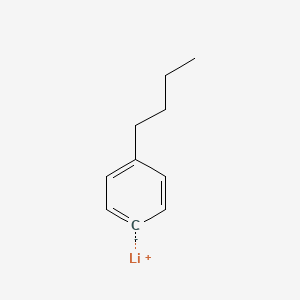![molecular formula C18H18N2 B14081478 8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene](/img/structure/B14081478.png)
8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene is a complex organic compound with the molecular formula C18H18N2 This compound is characterized by its unique pentacyclic structure, which includes multiple fused rings and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions that promote the formation of the pentacyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing safety measures to handle the reactive intermediates and conditions required for the synthesis.
化学反応の分析
Types of Reactions
8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophiles used.
科学的研究の応用
8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of pentacyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用機序
The mechanism of action of 8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 1,8-Dibromo-11,16-diphenyl-11,16-diazapentacyclo[6.5.5.0{2,7}.0{9,13}.0^{14,18}]octadeca-2,4,6-triene-10,12,15,17-tetrone : This compound has a similar pentacyclic structure but includes bromine and phenyl groups, which alter its chemical properties .
- 16-Azatricyclo[9.2.2.1(4,8)]hexadeca-4,6,8(16),11,13,14-hexaene : Another related compound with a tricyclic structure and nitrogen atoms, used for comparison in studies of reactivity and stability .
Uniqueness
8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene is unique due to its specific arrangement of rings and nitrogen atoms, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
分子式 |
C18H18N2 |
|---|---|
分子量 |
262.3 g/mol |
IUPAC名 |
8,16-diazapentacyclo[7.7.4.01,9.02,7.010,15]icosa-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C18H18N2/c1-3-9-15-13(7-1)17-11-5-6-12-18(17,19-15)14-8-2-4-10-16(14)20-17/h1-4,7-10,19-20H,5-6,11-12H2 |
InChIキー |
FILGWNSOKXVTPK-UHFFFAOYSA-N |
正規SMILES |
C1CCC23C4=CC=CC=C4NC2(C1)C5=CC=CC=C5N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-4-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081403.png)
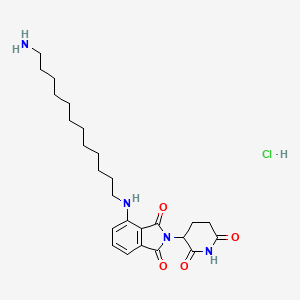
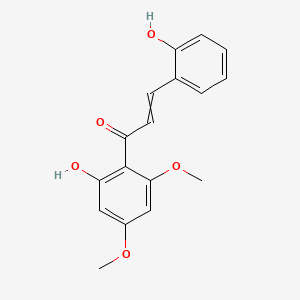
![1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081435.png)
![2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide](/img/structure/B14081441.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081443.png)

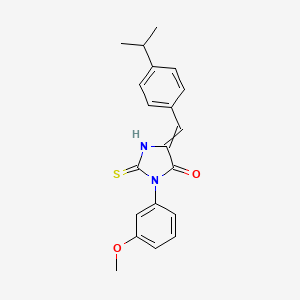
![[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B14081455.png)
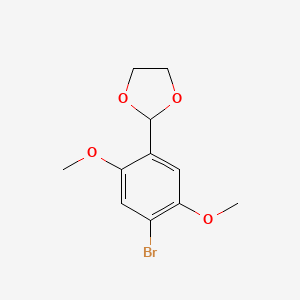
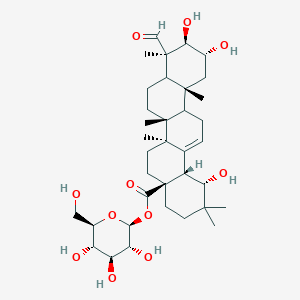
![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
